molecular formula C10H9Cl2N7O B14153710 2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B14153710
M. Wt: 314.13 g/mol
InChI Key: CKUVDVXYYBSALD-LNKIKWGQSA-N
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Description

2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a Schiff base linkage

Preparation Methods

The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide typically involves the following steps:

Chemical Reactions Analysis

2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The Schiff base linkage allows it to form stable complexes with metal ions, which can then interact with biological molecules. The tetrazole ring is known for its ability to participate in various chemical reactions, making the compound versatile in its applications .

Comparison with Similar Compounds

Similar compounds to 2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide include:

The uniqueness of 2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide lies in its combination of a tetrazole ring and a Schiff base linkage, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H9Cl2N7O

Molecular Weight

314.13 g/mol

IUPAC Name

2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H9Cl2N7O/c11-7-2-1-6(8(12)3-7)4-14-15-9(20)5-19-17-10(13)16-18-19/h1-4H,5H2,(H2,13,17)(H,15,20)/b14-4+

InChI Key

CKUVDVXYYBSALD-LNKIKWGQSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CN2N=C(N=N2)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CN2N=C(N=N2)N

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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